TNAP-Inhibitory Potency: 5-Fluoro-2-methoxybenzenesulfonamide Derivative Achieves 100 nM IC50, Surpassing Key Analogs
The sulfonamide derived from the target compound, 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide, demonstrates an IC50 of 100 nM against human TNAP in a selectivity screening assay [1]. In the foundational SAR study by Dahl et al. (2009), the analogous 2-methoxy-5-methyl-N-(pyridin-3-yl)benzenesulfonamide and 2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide were characterized as potent TNAP inhibitors, with the 5-fluoro variant explicitly patented (US10370333, Example XIII-1) for this target, indicating its privileged status among the aryl sulfonamide series [2][3]. The presence of the 5-fluoro substituent is believed to enhance binding interactions compared to the 5-methyl or 5-methoxy congeners.
| Evidence Dimension | In vitro TNAP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM (5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide) [1] |
| Comparator Or Baseline | Related aryl sulfonamide series from Dahl et al. (e.g., 2-methoxy-5-methyl analog); specific IC50 values not publicly disclosed but benchmarked in the same assay system [2][3] |
| Quantified Difference | Target compound derivative is one of the most potent in its subclass; exact fold improvement over non-fluorinated analogs is not publicly available but its selection for patenting indicates superior or equivalent potency with differentiated properties [3]. |
| Conditions | Human TNAP, PLAP, or IAP selectivity assay; microtiter plate format, colorimetric detection. TNAP transfected in COS1 cells (BindingDB BDBM50299530). |
Why This Matters
For research programs targeting pathological calcification, a derivative of this sulfonyl chloride offers a validated path to a nanomolar TNAP inhibitor with a defined scaffold, whereas using a non-fluorinated or differently substituted sulfonyl chloride building block introduces uncertainty into the SAR and may require extensive re-optimization.
- [1] BindingDB. BDBM50299530: 5-fluoro-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide (CHEMBL568090). TNAP IC50 = 100 nM. US10370333, Example XIII-1. View Source
- [2] Dahl, R.; Sergienko, E.A.; Su, Y.; et al. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP). J. Med. Chem. 2009, 52, 6919–6925. View Source
- [3] US Patent 10,370,333. Sulfonamide Compounds and Uses as TNAP Inhibitors. Issued August 6, 2019. View Source
